molecular formula C18H17N5S B293094 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B293094
M. Wt: 335.4 g/mol
InChI Key: YXRCPESDPQBXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as DMIT, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DMIT is a member of the triazole family of compounds, which have been found to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in viral replication and cancer cell growth. 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of reverse transcriptase, an enzyme critical for the replication of HIV and other retroviruses. In addition, 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer and other diseases. In addition, 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in laboratory experiments, including its broad-spectrum antiviral and antibacterial activity, as well as its ability to induce apoptosis in cancer cells. However, 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. In addition, further studies are needed to determine the optimal dosage and administration route for 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in different experimental settings.

Future Directions

There are several potential future directions for research on 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Another area of interest is the exploration of 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using a variety of methods, including the reaction of 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde with benzylamine and thiosemicarbazide. The reaction proceeds via a multi-step process, involving the formation of an imine intermediate, followed by cyclization and thione formation.

Scientific Research Applications

4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. Studies have shown that 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV), as well as the growth of various cancer cell lines. In addition, 4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

4-benzyl-3-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17N5S/c1-12-8-9-22-15(10-12)19-13(2)16(22)17-20-21-18(24)23(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,24)

InChI Key

YXRCPESDPQBXKN-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(N2C=C1)C3=NNC(=S)N3CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=NNC(=S)N3CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.